3-Methyl-l-tyrosine
Overview
Description
3-Methyl-l-tyrosine is a derivative of l-tyrosine, an amino acid that plays a crucial role in protein synthesis. In this compound, the hydrogen atom at the third position on the phenyl ring of l-tyrosine is replaced by a methyl group. This modification results in unique chemical and biological properties that distinguish it from its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-l-tyrosine can be synthesized through various chemical and biocatalytic methods. One common synthetic route involves the methylation of l-tyrosine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as tyrosine hydroxylase and methyltransferases are used to catalyze the specific hydroxylation and methylation reactions required to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-l-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
3-Methyl-l-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 3-Methyl-l-tyrosine involves its interaction with various molecular targets and pathways. It can inhibit the activity of tyrosine hydroxylase, an enzyme involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibition can lead to reduced levels of these neurotransmitters, which may have therapeutic implications for conditions such as hypertension and certain psychiatric disorders .
Comparison with Similar Compounds
l-Tyrosine: The parent compound, which lacks the methyl group at the third position.
3-Hydroxy-l-tyrosine: A hydroxylated derivative of l-tyrosine.
3,4-Dihydroxy-l-tyrosine (l-DOPA): A precursor to neurotransmitters and a treatment for Parkinson’s disease.
Uniqueness: 3-Methyl-l-tyrosine is unique due to its specific methylation, which alters its chemical reactivity and biological activity compared to other tyrosine derivatives. This modification can enhance its stability and specificity in various biochemical applications .
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398203 | |
Record name | Tyrosine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-57-2, 18386-34-0 | |
Record name | 3-Methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC77958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tyrosine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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